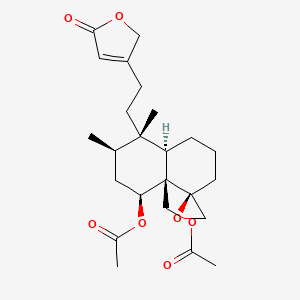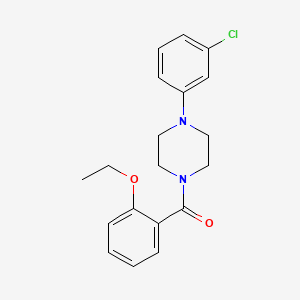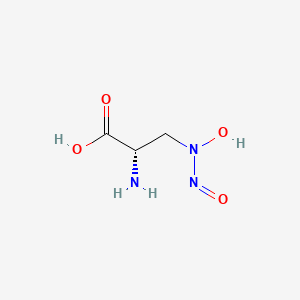
1-(1,4-二羟基-2-萘基)乙酮
描述
“1-(1,4-Dihydroxy-2-naphthyl)ethanone” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, and Methyl α-naphthyl ketone .
Molecular Structure Analysis
The molecular structure of “1-(1,4-Dihydroxy-2-naphthyl)ethanone” can be viewed as a 2D Mol file or a computed 3D SD file . The molecule is planar, with an intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl O atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.236 g/mol . It is stable at room temperature and soluble in organic solvents such as ethanol, ether, and chloroform .科学研究应用
在水-乙醇溶液中的溶解度
Hu 等人(2010 年)进行的一项研究测量了类似化合物 1-(4-甲基-1-萘基)乙酮在水-乙醇溶液中的溶解度。使用激光监测系统,他们发现 λh 和改进的 Apelblat 模型准确地表示了溶解度行为,为理解该化合物的晶体形式提供了有价值的数据 (Hu、Chen、Yang、Jun 和 Zhao,2010 年)。
聚合光引发剂
Dereli 等人(2020 年)合成了 1-(2-萘基)-2-(1-吡咯烷基)乙酮 (MPY) 作为自由基聚合的光引发剂。他们研究了它的吸收和荧光特性,得出的结论是 MPY 在这个作用中有效 (Dereli、Cakmak 和 Doğruyol,2020 年)。
由辛可纳生物碱催化的电羧化
Chen 等人(2014 年)研究了在辛可纳生物碱的催化下,像 1-(6-甲氧基-2-萘基)乙酮这样的芳香酮与 CO2 的对映选择性电羧化。他们发现这个过程产生了旋光活性 2-羟基-2-芳基丙酸,为有机合成技术提供了见解 (Chen、Tu、Zhu、Wenwen、Wang 和 Lu,2014 年)。
合成与光谱表征
Fahmi 等人(2013 年)专注于使用 1-(2-萘基)乙酮作为起始材料,开发生物活性强的席夫碱及其 Cr(III) 配合物。他们进行了各种光谱分析,提供了这些化合物物理和化学性质的重要信息 (Fahmi、Shrivastava、Meena、Joshi 和 Singh,2013 年)。
单线态氧生成的光敏剂
Jiang 等人(2015 年)使用 1-(6-甲氧基萘-2-基)乙酮制备了带有萘基的氮杂-BODIPY。他们观察到由于 π 共轭的延伸,光物理性质发生了显着影响,并将这些化合物评估为潜在的光敏剂 (Jiang、Xi、Guennic、Guan、Jacquemin、Guan 和 Xiao,2015 年)。
与芳基硫代氨基脲的反应
Chaaban 等人(2016 年)探索了 1-(1,4-二羟基萘-2-基)乙酮与芳基硫代氨基脲的反应,导致了意外的产物形成。这项研究有助于理解该化合物在合成化学中的化学行为和潜在应用 (Chaaban、El Khawass、Mahran、El Razik 和 Salamouni,2016 年)。
安全和危害
未来方向
属性
IUPAC Name |
1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPUCARSNJTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296785 | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
CAS RN |
40420-48-2 | |
| Record name | MLS000737721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)




